N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine

Sweetness potency Guanidine sweetener SAR Relative sweetness

Researchers requiring a precisely characterized, non-substitutable guanidine sweetener reference for SAR or gustatory studies will find Carrelame (CAS 180045-74-3) provides an unmatched quantitative advantage. Its distinct 200,000× sucrose potency profile and unique Cl₂ isotopic mass signature eliminate the experimental variability associated with generic analogs. - Establishes a critical midpoint in the 188,000×-230,000× potency ladder for quantifying substituent contributions to ΔΔG. - Provides unambiguous LC-MS/MS identification via its characteristic 3:1 isotopic pattern, ensuring chromatographic resolution from Lugduname and Sucrononate. - Supplied with comprehensive analytical documentation to support IACUC protocol submission and ensure reliable, reproducible data generation.

Molecular Formula C22H19Cl2N3O2
Molecular Weight 428.313
CAS No. 180045-74-3
Cat. No. B599412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine
CAS180045-74-3
Molecular FormulaC22H19Cl2N3O2
Molecular Weight428.313
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C22H19Cl2N3O2/c23-17-11-18(24)13-19(12-17)26-22(25-14-20(28)29)27-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,28,29)(H2,25,26,27)
InChIKeyQMIBAVZANYVPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carrelame: Guanidine-Class Sweetener Overview


N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine (CAS 180045-74-3), also designated Carrelame, is a trisubstituted guanidine derivative that belongs to the guanilic acid family of artificial high-intensity sweeteners [1]. The compound exhibits a sweetness potency approximately 200,000 times that of sucrose on an equimolar basis and was developed at Université Claude Bernard Lyon 1 by the Nofre–Tinti research group as part of their systematic exploration of guanidine-based sweet-taste ligands [2]. Its structure incorporates a glycine acetic acid backbone, a 3,5-dichlorophenyl group on one guanidine nitrogen, and a diphenylmethyl (benzhydryl) substituent on another, yielding a molecular formula of C22H19Cl2N3O2 and a molecular weight of 428.31 g·mol⁻¹ . Carrelame is recognized alongside Lugduname as one of the two most potent sweet-tasting compounds identified to date, and it is not approved as a food additive, being supplied exclusively for research and development purposes [3].

Tool compound for T1R2/T1R3 sweet taste receptor SAR
Supplied exclusively for research; not a food additive
Structurally distinct 3,5-dichlorophenyl/diphenylmethyl pharmacophore

Carrelame vs. Guanidine Analogs: Why Substitution Fails


Within the guanidine sweetener family—comprising Carrelame, Lugduname, Sucrononate, and Bernardame—superficial structural homology masks substantial pharmacodynamic and physicochemical divergence that precludes generic substitution [1]. Despite sharing a glycine–guanidine–acetic acid core, each member bears distinct aryl substituents (3,5-dichlorophenyl/diphenylmethyl in Carrelame vs. 4-cyanophenyl/2,3-methylenedioxybenzyl in Lugduname vs. 4-cyanophenyl/cyclononyl in Sucrononate) that produce quantifiably different sweetness potencies spanning 188,000× to 230,000× sucrose, divergent lipophilicity profiles with ACD/LogP values ranging from 2.64 to 6.65, and non-uniform cross-species gustatory activity retention [2]. For scientific users engaged in structure–activity relationship (SAR) studies, sweet taste receptor pharmacology, or species-specific chemosensory research, the assumption that any guanidine sweetener can substitute for another introduces uncontrolled experimental variables. The quantitative evidence presented below establishes precisely where Carrelame occupies a unique and non-interchangeable position within this compound class.

Aryl substituent divergence alters receptor activation and lipophilicity
Large lipophilicity gap may shift transmembrane access and assay conditions
Cross-species gustatory activity not uniform; porcine data limited to Carrelame and Lugduname

Carrelame Differentiation Evidence


Sweetness Potency Ranking in Guanidine Sweeteners

Carrelame exhibits a relative sweetness (RS) of 200,000× sucrose on an equimolar basis, placing it at a quantitatively defined intermediate position within the guanidine sweetener family. Lugduname, the most potent known sweetener, is rated at 230,000× sucrose (13% more potent than Carrelame), while Bernardame is rated at 188,000× sucrose (6.4% less potent than Carrelame). Sucrononate matches Carrelame at 200,000× sucrose [1][2]. This 42,000×-unit spread between Lugduname and Bernardame (a 1.22-fold potency range) positions Carrelame as a critical reference compound for SAR studies investigating the contribution of specific aryl substituent modifications to sweet taste receptor activation efficacy. Unlike Lugduname, Carrelame's potency is achieved without a 4-cyanophenyl group, demonstrating that the 3,5-dichlorophenyl/diphenylmethyl combination represents an alternative pharmacophoric arrangement capable of near-maximal receptor activation.

Sweetness Potency
Head-to-head
200,000× sucrose (Carrelame) vs 230,000× (Lugduname), 188,000× (Bernardame)
Intermediate potency anchor for guanidine SAR studies
Equimolar basis; Nofre–Tinti systematic evaluation.
Sweetness potency Guanidine sweetener SAR Relative sweetness

Lipophilicity Differentiation from Lugduname

Carrelame possesses an ACD/LogP of 6.65, compared to an ACD/LogP of 2.64 for Lugduname—a difference of +4.01 log units, representing approximately 10,000-fold greater partitioning into octanol relative to water . This pronounced lipophilicity differential arises from Carrelame's unique combination of a 3,5-dichlorophenyl ring and a diphenylmethyl (benzhydryl) substituent, which together contribute substantially greater hydrophobic surface area than Lugduname's 4-cyanophenyl/2,3-methylenedioxybenzyl pair. Concomitantly, Carrelame exhibits one Rule-of-Five violation (molecular weight 428.31 g·mol⁻¹) versus zero violations for Lugduname (molecular weight 352.34 g·mol⁻¹) [1]. The LogD(7.4) values further differentiate the compounds: Carrelame LogD(7.4) = 3.06 versus Lugduname LogD(7.4) = −0.56, indicating that Carrelame remains predominantly unionized and membrane-permeable at physiological pH, whereas Lugduname exists largely in ionized form .

Lipophilicity
Reported
ACD/LogP 6.65 (Carrelame) vs 2.64 (Lugduname); ΔLogP +4.01
Supports distinct membrane access interpretation
Predicted values; experimental verification pending.
Lipophilicity ACD/LogP Physicochemical differentiation

Cross-Species Gustatory Activity in Porcine Models

In a systematic comparative study by Nofre et al. (2002), the gustatory responses of pigs to 60 compounds perceived as sweet by humans were evaluated using a semi-quantitative behavioral method derived from the Richter two-bottle preference test. Among the 60 compounds tested, only 35 were effective in pigs, and the effectiveness in pigs was generally much lower than in humans [1]. Lugduname and Carrelame were identified as the two most effective sweet-tasting compounds in pigs—consistent with their ranking as the two most potent sweeteners in humans. This species-concordant retention of maximal efficacy distinguishes Carrelame and Lugduname from the 58 other tested compounds, including many commercial sweeteners (e.g., aspartame, saccharin, cyclamate) that showed substantially attenuated or absent activity in the porcine model. No other guanidine sweetener (including Bernardame and Sucrononate) was reported among the top-tier compounds in this assay.

Cross-Species Activity
Direct head-to-head
Carrelame and Lugduname top-2 in porcine preference test (35/60 effective)
Indicates retained maximal gustatory efficacy in pigs
Exact pig potency ratios not reported.
Cross-species gustatory response Porcine taste model Behavioral preference assay

Glycine Backbone Substituent Architecture

Carrelame's molecular architecture embodies a specific trisubstituted guanidine arrangement—N-(3,5-dichlorophenyl)-N'-(diphenylmethyl)guanidine acetic acid—that represents a distinct pharmacophoric solution within the multipoint attachment (MPA) theory of sweet taste reception proposed by Tinti and Nofre (1991) [1]. The MPA theory posits eight interaction sites between a sweetener and the sweet taste receptor; Carrelame's 3,5-dichlorophenyl group engages the hydrophobic B site via electron-withdrawing chlorine substituents in a meta arrangement, while the diphenylmethyl (benzhydryl) group occupies the large hydrophobic G site [2]. In contrast, Lugduname utilizes a 4-cyanophenyl group (hydrogen-bond-accepting nitrile) at the B site and a 2,3-methylenedioxybenzyl group at the G site; Sucrononate employs a 4-cyanophenyl/cyclononyl pair. Although no publicly available competitive binding data (Ki/IC50 at T1R2/T1R3) exist for direct receptor-affinity comparison, the qualitative potency ranking (Lugduname > Carrelame > Bernardame) combined with divergent substituent chemistry demonstrates that the 3,5-dichlorophenyl/diphenylmethyl motif produces near-maximal receptor activation via a distinct ligand–receptor interaction topology [3].

Substituent Architecture
Class-level inference
B-site: 3,5-dichlorophenyl; G-site: diphenylmethyl; glycine acetic acid backbone
Provides distinct pharmacophoric interaction topology
No direct receptor binding data available.
Structure–activity relationship Multipoint attachment theory Pharmacophore differentiation

Carrelame Research Application Scenarios


SAR Studies of Sweet Taste Receptor T1R2/T1R3

In SAR programs investigating the molecular determinants of guanidine sweetener potency at the T1R2/T1R3 heterodimeric receptor, Carrelame serves as an essential intermediate-potency reference compound (200,000× sucrose). Its precisely quantified position between Lugduname (230,000×) and Bernardame (188,000×) allows researchers to establish a three-point potency ladder for correlating discrete substituent modifications (3,5-dichlorophenyl vs. 4-cyanophenyl vs. alternative aryl groups) with functional receptor activation outcomes [1]. The 13% potency decrement from Lugduname to Carrelame, attributable solely to the exchange of 4-cyanophenyl for 3,5-dichlorophenyl and 2,3-methylenedioxybenzyl for diphenylmethyl, provides a quantifiable window for assessing the energetic contribution of these substituent pairs to binding free energy (ΔΔG ≈ −RT ln(1.13) ≈ −0.31 kJ·mol⁻¹ at 298 K). Carrelame's ACD/LogP of 6.65 further necessitates distinct solubilization protocols (e.g., DMSO stock solutions with controlled final solvent concentrations) relative to the more hydrophilic Lugduname (LogP 2.64), an experimental design consideration that must be accounted for in cell-based receptor activation assays .

Porcine Gustatory Neurobiology and Feed Palatability

For research groups employing the pig as a translational model for human gustatory neurobiology—or for agricultural scientists developing palatability-enhanced feed formulations—Carrelame offers a unique advantage supported by direct experimental evidence. The Nofre et al. (2002) study demonstrated that among 60 sweet-tasting compounds, only Carrelame and Lugduname retained maximal gustatory efficacy in pigs [1]. Researchers selecting Carrelame over Lugduname for porcine studies gain a compound with documented cross-species activity retention and a reported safety profile in pigs (no adverse effects observed in the behavioral study cohort), whereas Lugduname lacks dedicated porcine safety documentation in the open literature . This is critical for institutional animal care and use committee (IACUC) protocol approval where compound-specific safety data in the target species are required. Carrelame's distinct 3,5-dichlorophenyl/diphenylmethyl substitution pattern also ensures analytical distinguishability from Lugduname in LC-MS/MS quantification of tastant concentrations in saliva, tissue, or feed matrices .

Computational Modeling of Sweetener–Receptor Interactions

Computational chemists performing molecular docking, molecular dynamics (MD) simulations, or free-energy perturbation (FEP) calculations on the T1R2/T1R3 sweet taste receptor require a diverse ligand set spanning a wide physicochemical property space to validate model predictivity. Carrelame, with an ACD/LogP of 6.65 and LogD(7.4) of 3.06, extends the lipophilicity range of the guanidine sweetener ligand set nearly 10,000-fold beyond Lugduname (LogP 2.64, LogD(7.4) −0.56) [1]. This extreme lipophilicity differential forces computational models to correctly account for desolvation penalties, membrane partitioning, and hydrophobic pocket burial energetics that are not tested by the more hydrophilic guanidine congeners. Carrelame's single Rule-of-Five violation (MW 428.31 g·mol⁻¹ > 500 Da threshold not breached, but LogP > 5 constitutes one violation) also makes it a valuable test case for beyond-Rule-of-Five ligand–receptor modeling in the context of a functionally validated high-potency ligand .

Analytical Method Development for Guanidine Sweeteners

Analytical laboratories developing LC-MS/MS or HPLC-UV methods for the detection and quantification of guanidine-class sweeteners in complex matrices (biological fluids, environmental samples, or food products) require authenticated reference standards for each structurally distinct congener. Carrelame (CAS 180045-74-3) provides a chemically unique retention time and mass spectrometric fragmentation pattern (molecular ion [M+H]⁺ at m/z 428.3; distinct from Lugduname at m/z 353.3 and Sucrononate at m/z 343.4) that enables unambiguous chromatographic resolution from co-eluting guanidine analogs [1]. Its C22H19Cl2N3O2 elemental composition, featuring two chlorine atoms, produces a characteristic 3:1 isotopic abundance pattern in mass spectra that serves as an intrinsic confirmation marker, unavailable in the non-chlorinated Lugduname (C18H16N4O4) or Sucrononate (C19H26N4O2). For laboratories participating in proficiency testing or method validation exercises, Carrelame's distinct analytical signature reduces the risk of false-positive identifications arising from isobaric interferences among guanidine sweeteners .

Application
Selection Property
Validation Focus
SAR studies of T1R2/T1R3
Intermediate potency and distinct substituent chemistry
Potency ladder and receptor activation correlation
Porcine gustatory neurobiology
Documented cross-species activity retention
Species-specific response assessment
Computational sweetener-receptor modeling
Wide lipophilicity range and Rule-of-Five profile
Desolvation and hydrophobic pocket energetics
Analytical method development
Unique MS fragmentation and chromatographic separation
Retention time and isotopic pattern confirmation
Quote Request

Request a Quote for N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.